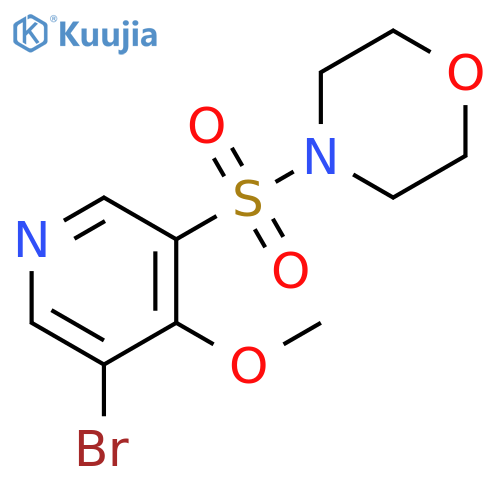

Cas no 1352499-99-0 (4-(5-Bromo-4-methoxy-pyridine-3-sulfonyl)-morpholine)

4-(5-Bromo-4-methoxy-pyridine-3-sulfonyl)-morpholine 化学的及び物理的性質

名前と識別子

-

- 4-(5-Bromo-4-methoxy-pyridine-3-sulfonyl)-morpholine

-

- インチ: 1S/C10H13BrN2O4S/c1-16-10-8(11)6-12-7-9(10)18(14,15)13-2-4-17-5-3-13/h6-7H,2-5H2,1H3

- InChIKey: APJPLTSYABVYKX-UHFFFAOYSA-N

- ほほえんだ: N1(S(C2=C(OC)C(Br)=CN=C2)(=O)=O)CCOCC1

4-(5-Bromo-4-methoxy-pyridine-3-sulfonyl)-morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667384-1g |

4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine |

1352499-99-0 | 98% | 1g |

¥6468 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667384-10g |

4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine |

1352499-99-0 | 98% | 10g |

¥18303 | 2023-04-15 | |

| Chemenu | CM495432-1g |

4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine |

1352499-99-0 | 97% | 1g |

$441 | 2023-03-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667384-5g |

4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine |

1352499-99-0 | 98% | 5g |

¥13893 | 2023-04-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD611448-1g |

4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine |

1352499-99-0 | 97% | 1g |

¥3059.0 | 2023-04-10 |

4-(5-Bromo-4-methoxy-pyridine-3-sulfonyl)-morpholine 関連文献

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512

4-(5-Bromo-4-methoxy-pyridine-3-sulfonyl)-morpholineに関する追加情報

4-(5-Bromo-4-methoxy-pyridine-3-sulfonyl)-morpholine: A Comprehensive Overview

The compound 4-(5-Bromo-4-methoxy-pyridine-3-sulfonyl)-morpholine, with CAS No. 1352499-99-0, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This molecule is characterized by its unique structure, which combines a morpholine ring system with a sulfonyl group attached to a substituted pyridine moiety. The presence of the bromine and methoxy substituents on the pyridine ring further enhances its chemical complexity and potential applications.

Recent studies have highlighted the importance of sulfonyl-containing compounds in drug discovery, particularly in the development of kinase inhibitors and other bioactive agents. The morpholine ring, a six-membered heterocycle containing an oxygen atom, is known for its versatility in medicinal chemistry. Its ability to act as a hydrogen bond donor or acceptor makes it an ideal scaffold for designing bioactive molecules. The integration of the sulfonyl group into this structure introduces additional electronic and steric effects, which can significantly influence the compound's pharmacokinetic properties.

The synthesis of 4-(5-Bromo-4-methoxy-pyridine-3-sulfonyl)-morpholine involves a multi-step process that typically begins with the preparation of the pyridine derivative. The introduction of the bromine and methoxy groups is achieved through standard substitution reactions, followed by sulfonation to attach the sulfonyl group. The final step involves coupling this sulfonylated pyridine with morpholine under appropriate conditions to form the target compound. This synthetic pathway demonstrates the importance of precise control over reaction conditions to ensure high yields and purity.

One of the most promising applications of this compound lies in its potential as a therapeutic agent. Preclinical studies have shown that 4-(5-Bromo-4-methoxy-pyridine-3-sulfonyl)-morpholine exhibits potent inhibitory activity against various kinases, making it a valuable lead compound in oncology research. Its ability to selectively target specific signaling pathways has been validated in vitro and in vivo models, suggesting its potential as an anti-cancer agent.

In addition to its pharmacological applications, this compound has also been explored for its role in materials science. The unique electronic properties of the sulfonyl group and the morpholine ring make it a candidate for use in advanced materials such as polymers or semiconductors. Ongoing research is focused on optimizing its physical properties for these applications while maintaining its chemical stability.

From a structural perspective, 4-(5-Bromo-4-methoxy-pyridine-3-sulfonyl)-morpholine exhibits a high degree of symmetry, which contributes to its stability and solubility in various solvents. Computational studies have revealed that the molecule's electronic distribution is heavily influenced by the electron-withdrawing effects of the sulfonyl group and the electron-donating methoxy substituent on the pyridine ring. This balance of electronic effects is crucial for its bioactivity and reactivity in different chemical environments.

The development of analytical methods for characterizing this compound has also been an area of active research. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure and purity. These methods provide valuable insights into the molecular interactions and conformational dynamics of 4-(5-Bromo-4-methoxy-pyridine-3-sulfonyl)-morpholine, which are essential for understanding its behavior in different chemical systems.

Looking ahead, the continued exploration of 4-(5-Bromo-4-methoxy-pyridine-3-sulfonyl)-morpholine's properties is expected to yield further breakthroughs in both medicinal chemistry and materials science. Its unique combination of structural features makes it a versatile platform for designing novel compounds with tailored functionalities. As research progresses, this compound will undoubtedly play a pivotal role in advancing our understanding of complex chemical systems and their applications.

1352499-99-0 (4-(5-Bromo-4-methoxy-pyridine-3-sulfonyl)-morpholine) 関連製品

- 365542-40-1(3-[2-(4-{2-methoxy-5-[2-(3-pyridinyl)ethyl]phenoxy}phenyl)ethyl]p Yridine)

- 1805413-09-5(Ethyl 6-bromo-2-(difluoromethyl)-3-hydroxypyridine-4-acetate)

- 2138525-96-7(rac-N-(1R,6R)-2-azabicyclo4.1.0heptan-6-yl-2-nitrobenzene-1-sulfonamide)

- 1797299-92-3(3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide)

- 1384433-76-4(2-styrylazepane)

- 773868-04-5(3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acid)

- 898784-69-5(1-(3-bromophenyl)-2-(3-fluorophenyl)ethanone)

- 2287267-80-3(CID 137945896)

- 1693762-26-3(2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidin-5-ylmethanamine)

- 923084-39-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-(naphthalen-2-yl)pyridazin-3-ylsulfanyl}acetamide)